Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C16H25ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperidine ring, a chloropyridine moiety, and a tert-butyl carbamate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate: A related compound with a similar structure but lacking the piperidine ring.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Another similar compound with a bromine atom instead of chlorine.
Uniqueness
Tert-butyl ((1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)methyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H26ClN3O2 |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
tert-butyl N-[[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-10-13-5-4-8-21(11-13)12-14-6-7-15(18)19-9-14/h6-7,9,13H,4-5,8,10-12H2,1-3H3,(H,20,22) |
InChI Key |
JRYABVHECRFUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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